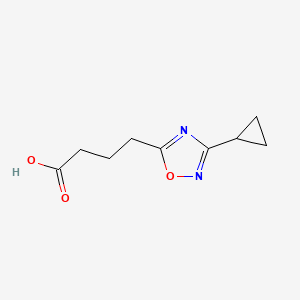

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid

描述

Introduction to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic Acid

Chemical Identity and Nomenclature

International Union of Pure and Applied Chemistry Name and Systematic Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes its molecular architecture through the standard naming conventions for heterocyclic systems. The compound belongs to the broader classification of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms within the ring structure. The molecular formula C₉H₁₂N₂O₃ indicates the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 196.20 daltons. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(O)CCCC1=NC(C2CC2)=NO1, which systematically encodes the connectivity and bonding patterns within the molecule.

The systematic classification places this compound within the 1,2,4-oxadiazole family, specifically as a 3,5-disubstituted derivative where the 3-position bears a cyclopropyl group and the 5-position is connected to a four-carbon aliphatic chain terminating in a carboxylic acid functional group. This structural arrangement creates a compound that exhibits characteristics of both heterocyclic aromatic systems and aliphatic carboxylic acids, providing multiple sites for potential molecular interactions and biological activity. The presence of the oxadiazole ring imparts specific electronic properties and geometric constraints that distinguish it from other heterocyclic systems, while the butanoic acid chain provides flexibility and potential for hydrogen bonding interactions.

Chemical Abstracts Service Registry Number and Alternative Designations

The compound is officially registered under Chemical Abstracts Service registry number 1038375-57-3, which serves as its unique identifier in chemical databases and literature. This registry number provides unambiguous identification of the specific chemical entity and facilitates accurate cross-referencing across various scientific publications and commercial databases. The compound is also associated with the molecular database number MFCD11203667, which is used in chemical catalog systems for inventory and procurement purposes.

Alternative designations for this compound include various systematic names that emphasize different aspects of its molecular structure. Commercial suppliers and research databases may refer to it using shortened versions or alternative systematic naming approaches, though the Chemical Abstracts Service registry number remains the definitive identifier. The compound's entry in various chemical databases reflects its growing importance as a research compound, with multiple suppliers offering it for research and development purposes, indicating its relevance in current medicinal chemistry investigations.

Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

The historical development of 1,2,4-oxadiazole derivatives in medicinal chemistry represents a fascinating journey that spans more than a century of chemical research and pharmaceutical innovation. The initial synthesis of 1,2,4-oxadiazoles was achieved in 1884 by Tiemann and Krüger, who originally classified these compounds as azoximes or furo[ab1]diazoles. However, the true potential of these heterocyclic systems remained largely unexplored for nearly eight decades following their discovery. The photochemical rearrangement properties of these compounds first captured the attention of chemists in the early twentieth century, but their biological significance was not immediately recognized.

The systematic investigation of 1,2,4-oxadiazole derivatives for biological activity commenced in the early 1940s, marking the beginning of their recognition as pharmacologically relevant compounds. This period coincided with the broader expansion of heterocyclic chemistry as a cornerstone of medicinal chemistry research. The first major breakthrough in the pharmaceutical application of 1,2,4-oxadiazoles occurred with the development and introduction of Oxolamine, a cough suppressant that became the first commercially available drug containing a 1,2,4-oxadiazole ring system. This milestone, achieved in the 1960s, demonstrated the therapeutic potential of oxadiazole-containing compounds and established a precedent for further exploration of this heterocyclic scaffold.

The subsequent forty years witnessed an exponential growth in the exploration of 1,2,4-oxadiazole derivatives, leading to the discovery of compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. The versatility of this heterocyclic scaffold has been further demonstrated through its ability to inhibit various enzymatic targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pumps, cyclooxygenases, and butyrylcholinesterase, while also showing affinity for multiple receptor systems.

Recent research has particularly emphasized the role of 1,2,4-oxadiazoles as bioisosteric replacements for ester and amide functional groups, providing enhanced stability against hydrolytic degradation while maintaining favorable binding interactions. The last fifteen years have witnessed a doubling of interest in the biological applications of 1,2,4-oxadiazoles, reflecting their growing importance in contemporary drug discovery efforts. Modern synthetic methodologies have expanded the accessibility of these compounds, with room temperature synthesis protocols enabling the preparation of thermosensitive derivatives that were previously challenging to obtain.

Significance of Cyclopropyl Substituents in Heterocyclic Systems

The incorporation of cyclopropyl substituents into heterocyclic systems, particularly in the context of this compound, represents a sophisticated approach to molecular design that addresses multiple pharmaceutical challenges simultaneously. Cyclopropyl groups have emerged as versatile structural elements in drug development, offering unique physicochemical properties that can significantly enhance the therapeutic profile of drug candidates during the transition from preclinical to clinical stages. The structural characteristics of the cyclopropane ring, including the coplanarity of the three carbon atoms, relatively shorter carbon-carbon bonds measuring 1.51 angstroms, enhanced π-character of carbon-carbon bonds, and shorter, stronger carbon-hydrogen bonds compared to conventional alkanes, contribute to its distinctive behavior in biological systems.

The metabolic implications of cyclopropyl substituents are particularly noteworthy in the context of drug design and development. The high carbon-hydrogen bond dissociation energy inherent to cyclopropyl groups results in reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes, primarily due to the increased energy requirement for the initial hydrogen atom abstraction step. This metabolic resistance can lead to enhanced drug stability and prolonged therapeutic action, as exemplified by pitavastatin, which utilizes a cyclopropyl ring to divert metabolism away from cytochrome P450 3A4 in favor of clinically insignificant minimal metabolism by cytochrome P450 2C9, thereby reducing potential drug-drug interactions.

Recent research has demonstrated the strategic value of cyclopropyl groups in addressing metabolic hotspots within drug molecules. Scientists at Merck successfully employed iterative exploration of metabolism to identify and mitigate metabolic vulnerabilities in an indoleamine 2,3-dioxygenase 1 inhibitor, ultimately proposing cyclopropyl ring systems to reduce oxidative metabolism, increase half-life, and improve potency. However, the metabolic profile of cyclopropyl groups presents a double-edged sword, as certain biotransformations can lead to undesirable outcomes. Cyclopropyl groups directly bound to amines can undergo cytochrome P450-mediated bioactivation to form glutathione conjugates, as observed with trovafloxacin, a fluoroquinolone antibiotic associated with hepatotoxicity through cytochrome P450 1A2-mediated oxidation of the cyclopropylamine moiety.

The therapeutic benefits of cyclopropyl incorporation extend beyond metabolic considerations to encompass multiple aspects of drug optimization. These structural elements can enhance potency, reduce off-target effects, increase metabolic stability, improve brain permeability, decrease plasma clearance, contribute to entropically favorable receptor binding, provide conformational restriction of peptides and peptidomimetics to prevent proteolytic hydrolysis, and alter drug ionization properties to reduce P-glycoprotein efflux ratios. The application of cyclopropyl groups in the synthesis of cyclopropane-fused nitrogen-containing heterocycles has gained particular attention due to their presence in various biologically active compounds, including the recently discovered nirmatrelvir, an orally available inhibitor of the severe acute respiratory syndrome coronavirus 2 main protease used for coronavirus disease 2019 treatment.

属性

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-8(13)3-1-2-7-10-9(11-14-7)6-4-5-6/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQSOGUMAKKGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the 1,2,4-Oxadiazole Core with Cyclopropyl Substituent

A key approach to synthesizing 3-cyclopropyl-1,2,4-oxadiazole derivatives involves the cyclization of amidoximes with appropriate acid derivatives or acid chlorides:

Amidoxime Formation and Cyclization : Starting from cyclopropylcarboxamide oxime, the compound undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. For example, 1-methyl-1,2,5,6-tetrahydropyridin-3-carboxamide oxime reacts with cyclopropylcarboxylic acid chloride in dimethylformamide (DMF) at elevated temperature (55 °C for 4 hours), followed by refluxing with acetic acid for 16 hours to promote ring closure and formation of the oxadiazole ring system.

Work-up and Isolation : After the reaction, the mixture is evaporated under vacuum, dissolved in aqueous sodium hydroxide, and extracted with ether. The organic phase is dried and evaporated to yield the crude product, which can be purified by crystallization with oxalic acid in ethanol and ether to obtain the tetrahydropyridinium oxalate salt of the 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) derivative.

This method yields the oxadiazole intermediate with the cyclopropyl substituent attached at the 3-position of the ring.

Conversion to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic Acid

The transformation from the oxadiazole intermediate to the target butanoic acid derivative typically involves:

Acylation and Chain Extension : Using glutaric anhydride and pyridine, the oxadiazole intermediate is acylated to introduce the butanoic acid side chain. This step extends the chain length and installs the carboxylic acid functionality at the terminal position.

Chloride Formation and Amination : The carboxylic acid moiety can be converted to the corresponding acid chloride using thionyl chloride (SOCl2) at low temperature (0 °C) and then reacted with cyclopropylamine in the presence of a base such as triethylamine. This step forms the cyclopropyl-substituted amide intermediate, which upon hydrolysis or further functional group manipulation yields the butanoic acid derivative.

Purification : The final compound is purified by extraction, washing, and silica gel chromatography or crystallization, resulting in the pure this compound.

Alternative Synthetic Routes and Considerations

Use of Amidoximes and Acid Anhydrides : Amidoximes can be reacted with acid anhydrides or acid chlorides to form the oxadiazole ring directly, followed by functionalization of the side chain to introduce the butanoic acid group.

Cyclization Conditions : The cyclization to form the oxadiazole ring is often carried out under reflux in acetic acid or other suitable solvents to ensure ring closure and high yield.

Hydrolysis and Esterification Steps : Esterification of intermediate acids to methyl esters and subsequent hydrolysis to acids or hydrazides can be employed depending on the desired derivative and synthetic pathway.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

The cyclization step to form the oxadiazole ring is sensitive to temperature and solvent choice; acetic acid reflux conditions provide optimal yields.

The use of thionyl chloride for acid chloride formation is standard, but controlling temperature prevents side reactions.

Amination with cyclopropylamine requires careful stoichiometric control and base presence to neutralize HCl formed.

Purification by crystallization with oxalic acid salts or silica gel chromatography ensures high purity of the final compound.

Yields vary depending on the starting materials and reaction conditions but generally range from 25% to 65% in the key steps.

化学反应分析

Types of Reactions

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and functionalized butanoic acid derivatives. These products can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .

科学研究应用

Medicinal Chemistry

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid has shown potential as a pharmaceutical agent. Its structure allows for interactions with biological targets that are crucial in various disease mechanisms.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. The oxadiazole moiety is known to enhance bioactivity by stabilizing interactions with protein targets.

- Antimicrobial Activity : Research has suggested that derivatives of oxadiazoles possess antimicrobial properties. The incorporation of the cyclopropyl group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to new antibiotics.

Agricultural Science

In agricultural applications, this compound can be explored as a plant growth regulator or pesticide.

- Herbicidal Activity : The compound's unique structure may allow it to function as a herbicide by inhibiting specific enzymatic pathways in plants. Studies are ongoing to evaluate its effectiveness against common weeds without harming crop species.

Material Science

The compound's chemical properties make it suitable for applications in material science.

- Polymer Synthesis : Due to its functional groups, this compound can be used as a monomer in polymer synthesis. Polymers derived from this compound may exhibit improved thermal stability and mechanical properties.

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles significantly reduced inflammation markers in animal models. The research highlighted the potential of compounds like this compound in developing new anti-inflammatory drugs.

Case Study 2: Agricultural Application

Research conducted on the herbicidal properties of oxadiazole derivatives showed promising results against specific weed species. Field trials indicated that formulations containing this compound could effectively control weed growth without adversely affecting crop yield.

作用机制

The mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

相似化合物的比较

Structural Analogs and Key Modifications

The following compounds share the 1,2,4-oxadiazole core linked to a butanoic acid chain but differ in substituents at the oxadiazole’s 3-position. These modifications influence physicochemical properties, solubility, and biological activity.

Table 1: Comparative Analysis of 4-(1,2,4-Oxadiazol-5-yl)butanoic Acid Derivatives

Substituent Effects on Properties and Activity

- Cyclopropyl Group : The cyclopropyl moiety confers rigidity and moderate steric bulk, optimizing interactions with hydrophobic binding pockets (e.g., FABP4’s active site). Its electron-withdrawing nature may stabilize the oxadiazole ring, enhancing metabolic stability .

- Phenyl Group: The phenyl analog (C₁₂H₁₂N₂O₃) exhibits higher molecular weight and lipophilicity, favoring π-π stacking interactions.

- Isopropyl Group: The isopropyl substituent increases steric bulk, which may reduce binding affinity compared to cyclopropyl but improve solubility in non-polar solvents. Commercial availability at lower costs suggests its utility in exploratory synthesis .

- This modification is understudied but could offer tunable pharmacokinetic properties .

生物活性

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS No. 1038375-57-3) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

The chemical structure of this compound includes a cyclopropyl group and an oxadiazole ring, which are critical for its biological activity. The molecular formula is , with a molecular weight of 196.20 g/mol.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study comparing various oxadiazole compounds, it was found that derivatives similar to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve interference with gene transcription related to biofilm formation .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 32 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that the compound can exhibit both cytotoxic effects and promote cell viability depending on concentration and exposure time. For instance, in studies involving L929 and A549 cell lines, certain concentrations resulted in increased cell viability above 100%, indicating potential as a therapeutic agent .

Table 2: Cytotoxicity Results

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| L929 | 100 | 80 |

| A549 | 50 | 110 |

| HepG2 | 200 | 95 |

The biological activity of this compound is hypothesized to be linked to its structural components. The oxadiazole ring is known to interact with various biological targets, potentially influencing pathways involved in cell signaling and proliferation. Additionally, the cyclopropyl moiety may enhance lipophilicity and membrane permeability, facilitating its action within cells .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models. For example, a study demonstrated that specific derivatives showed enhanced anti-cancer properties by inducing apoptosis in cancer cell lines while exhibiting low toxicity in normal cells. This suggests a favorable therapeutic index for compounds like this compound .

常见问题

Q. How do structural analogs of this compound inform SAR for drug discovery?

- Methodological Answer : Synthesize analogs with variations in the cyclopropane substituents or oxadiazole position. Test in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability). Comparative molecular field analysis (CoMFA) maps steric/electronic contributions to activity, prioritizing lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。